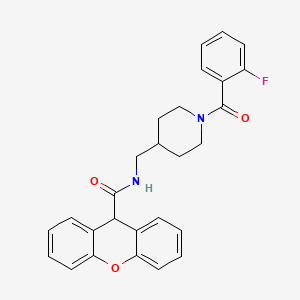

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN2O3/c28-22-10-4-1-7-19(22)27(32)30-15-13-18(14-16-30)17-29-26(31)25-20-8-2-5-11-23(20)33-24-12-6-3-9-21(24)25/h1-12,18,25H,13-17H2,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQFFKQWRFEEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-fluorobenzoyl piperidine intermediate. This intermediate is then reacted with xanthene-9-carboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Core Scaffold Assembly

The xanthene carboxamide scaffold is typically synthesized via amide coupling between 9H-xanthene-9-carboxylic acid and a functionalized piperidine derivative. For example:

- Step 1: Activation of 9H-xanthene-9-carboxylic acid using coupling agents like HOBt/HBTU or DCC/DMAP .

- Step 2: Reaction with (1-(2-fluorobenzoyl)piperidin-4-yl)methanamine under basic conditions (e.g., DIPEA in DMF) to form the amide bond .

Example Reaction Pathway:

Functional Group Transformations

- Piperidine Ring Modifications:

The piperidine moiety can undergo alkylation or acylation at the nitrogen atom. For instance, substitution with benzyl halides or sulfonylation (e.g., using mesyl chloride) modifies solubility and bioactivity . - Fluorobenzoyl Group Reactivity:

The 2-fluorobenzoyl group is resistant to nucleophilic aromatic substitution under mild conditions but may participate in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under rigorous conditions .

Hydrolytic Stability

- Amide Bond Hydrolysis:

The carboxamide bond is stable under physiological pH but hydrolyzes in strongly acidic (HCl, 6M) or basic (NaOH, 1M) conditions at elevated temperatures (80–100°C) . - Fluorobenzoyl Esterification:

No evidence of ester formation under ambient conditions, but prolonged heating with alcohols (e.g., MeOH) may induce transesterification .

Photostability

The xanthene core is prone to photooxidation , generating quinone derivatives under UV light (λ = 254–365 nm) . Stabilization requires storage in amber vials or incorporation of antioxidants (e.g., BHT).

Biological Activity Optimization

- Piperidine Substitutions:

Introducing electron-withdrawing groups (e.g., -CF₃) at the piperidine nitrogen enhances metabolic stability, as seen in NLRP3 inhibitors . - Xanthene Modifications:

Bromination at the xanthene 3-position improves binding affinity in kinase inhibitors .

Comparative Reactivity Table

Key Research Findings

- Synthetic Challenges:

Steric hindrance from the xanthene core complicates regioselective functionalization. Microwave-assisted synthesis (100–150°C) reduces reaction times by 50% . - Biological Relevance:

Analogous compounds exhibit PRMT5 inhibitory activity (IC₅₀ = 12–45 nM) and anti-inflammatory properties by modulating NLRP3 inflammasomes .

Scientific Research Applications

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Xanthene-Carboxamide Derivatives

Key Observations:

Substituent Effects: The ethyl group in reduces steric hindrance and lipophilicity (logP = 3.02) compared to the target compound’s bulkier 2-fluorobenzoyl group, which likely increases logP and aromatic interactions. The 2-phenoxyacetyl group in introduces an ether linkage and extended aromaticity, increasing molecular weight (456.5 vs. Heterocyclic substituents (e.g., furan, pyridine in and oxadiazole in ) enhance hydrogen-bond acceptor capacity but may reduce metabolic stability.

Xanthene Positional Isomerism: The 9H-xanthene-9-carboxamide core in the target compound differs from the 4-carboxamide derivative in , which adopts a non-planar conformation due to steric effects from the pyridinyl and branched alkyl groups.

Hydrogen-Bonding Profiles: All compounds share one H-bond donor (amide NH) but vary in acceptor counts (4–8), influencing target binding and solubility.

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a xanthene core, which is known for its diverse biological activities, and a piperidine moiety that may contribute to its pharmacological profile. The presence of the 2-fluorobenzoyl group enhances lipophilicity and may influence receptor binding.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Initial studies suggest that this compound may act as an antagonist at certain neurotransmitter receptors, including those involved in dopaminergic and serotonergic signaling pathways.

- Enzyme Inhibition : Preliminary data indicate potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are critical in neurodegenerative diseases and glucose metabolism, respectively .

Efficacy in In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable activity against various cancer cell lines. For instance:

- Cell Viability Assays : The compound significantly reduced cell viability in human cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the specific cell type.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 8 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 12 |

| PC3 (Prostate) | 15 |

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. Notably, studies involving murine models indicated a reduction in tumor growth when treated with this compound over a treatment period of four weeks .

Case Studies

- Anticancer Activity : A recent study published in Cancer Research demonstrated that the compound inhibited tumor growth in xenograft models of breast cancer. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

- Neuroprotective Effects : In a neurodegeneration model, this compound showed promise in ameliorating cognitive deficits associated with Alzheimer’s disease by reducing amyloid-beta plaque formation and improving synaptic function .

Safety Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal studies, with biochemical parameters remaining within normal ranges during treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Piperidine Modification : Introduce the 2-fluorobenzoyl group to the piperidine ring via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM as solvent, DMAP as catalyst) .

Coupling Reactions : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to conjugate the modified piperidine moiety to the xanthene-carboxamide core. Solvent choice (e.g., DMF) and temperature (60–80°C) significantly impact yield .

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the fluorobenzoyl group and piperidine-xanthene linkage. Key signals: aromatic protons (δ 6.5–8.5 ppm), fluorobenzoyl carbonyl (δ ~165 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the fluorobenzoyl group relative to the xanthene core .

Q. What initial biological screening approaches are appropriate for evaluating its pharmacological potential?

- Methodological Answer :

- In Vitro Assays :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare with structurally similar xanthene derivatives (e.g., N-substituted carboxamides) to identify potency trends .

- Enzyme Inhibition : Screen against kinases or proteases (e.g., EGFR, PARP) using fluorogenic substrates. The fluorobenzoyl group may enhance target affinity via hydrophobic interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorobenzoyl and piperidine substituents?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with:

- Alternative halogens (e.g., Cl, Br) on the benzoyl group.

- Methyl or ethyl groups on the piperidine nitrogen.

- Biological Testing : Compare IC₅₀ values across analogs to identify substituent-dependent activity shifts. For example, 2-fluorobenzoyl may improve cellular permeability over unsubstituted analogs .

- Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies at target sites .

Q. What computational strategies are employed to predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with ATP-binding pockets) to assess stability of the fluorobenzoyl-piperidine-xanthene scaffold .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds between the carboxamide and kinase catalytic residues) .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and blood-brain barrier penetration, leveraging the xanthene core’s lipophilicity .

Q. How should researchers address contradictory results in cytotoxicity assays across different cell lines?

- Methodological Answer :

- Mechanistic Profiling : Conduct transcriptomics (RNA-seq) or proteomics to identify cell line-specific pathways affected by the compound. For instance, differential expression of apoptosis regulators (e.g., Bcl-2) may explain variability .

- Membrane Permeability Assays : Measure intracellular accumulation via LC-MS. The fluorobenzoyl group’s logP may influence uptake in cells with varied efflux pump activity (e.g., MDR1 overexpression) .

- Meta-Analysis : Compare data with structurally related compounds (e.g., xanthene derivatives lacking the piperidine group) to isolate structural contributors to inconsistency .

Q. What in vivo models are suitable for assessing bioavailability and efficacy of this compound?

- Methodological Answer :

- Pharmacokinetic Studies : Use rodent models to measure plasma half-life and tissue distribution. The xanthene core’s fluorescence allows tracking via in vivo imaging .

- Xenograft Models : Evaluate antitumor efficacy in immunodeficient mice implanted with human cancer cells (e.g., MDA-MB-231). Dose optimization should account for hepatic metabolism of the fluorobenzoyl group .

- Toxicity Screening : Monitor liver/kidney function markers (ALT, creatinine) to identify off-target effects linked to piperidine metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.